molecular formula C15H17BrN2O B14334894 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide CAS No. 101932-41-6

2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide

Cat. No.: B14334894
CAS No.: 101932-41-6
M. Wt: 321.21 g/mol
InChI Key: YQAOMIODAQUJDD-UHFFFAOYSA-N
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Description

2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide is a chemical compound that belongs to the class of oxazolines Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide typically involves the reaction of 2-(1-naphthyl)ethylamine with an appropriate oxazoline precursor under controlled conditions. The reaction is usually carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, may be employed to ensure the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the oxazoline ring or the naphthyl group is modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions include oxazolone derivatives, amine derivatives, and substituted oxazolines or naphthyl compounds.

Scientific Research Applications

2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxazoline, 2-(2-phenylethylamino)-, hydrobromide
  • 2-Oxazoline, 2-(2-(2-naphthyl)ethylamino)-, hydrobromide
  • 2-Oxazoline, 2-(2-(3-naphthyl)ethylamino)-, hydrobromide

Uniqueness

2-Oxazoline, 2-(2-(1-naphthyl)ethylamino)-, hydrobromide is unique due to the presence of the 1-naphthyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

101932-41-6

Molecular Formula

C15H17BrN2O

Molecular Weight

321.21 g/mol

IUPAC Name

N-(2-naphthalen-1-ylethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrobromide

InChI

InChI=1S/C15H16N2O.BrH/c1-2-7-14-12(4-1)5-3-6-13(14)8-9-16-15-17-10-11-18-15;/h1-7H,8-11H2,(H,16,17);1H

InChI Key

YQAOMIODAQUJDD-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)NCCC2=CC=CC3=CC=CC=C32.Br

Origin of Product

United States

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